molecular formula C6H9ClO B8053470 (3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol

(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol

Cat. No. B8053470
M. Wt: 132.59 g/mol
InChI Key: NQYZFSSOCBFEDJ-UHFFFAOYSA-N
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Description

(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol is a useful research compound. Its molecular formula is C6H9ClO and its molecular weight is 132.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • In the study of photolysis of diclobutrazol in methanol, it was found that photodegradation occurs more rapidly in certain conditions, leading to the formation of compounds by oxidation, loss of chlorine, or by cyclisation, including the formation of the s-triazolo-(5,1a)isoquinoline ring system (Clark, James, & Watkins, 1985).

  • Research on the conversion of methanol/higher alcohol mixtures over ZSM-5 catalyst showed that carbon-14 distribution indicated nearly complete equilibration of the carbons of the labeled and unlabeled alcohols, demonstrating that methanol is a dominant source of methane and C2 products in such conversions (Tau, Fort, Bao, & Davis, 1990).

  • A study on the importance of the halogen in the competition between metal halogen exchange and 1,3-Elimination of 1-Halobicyclo(1.1.1)pentane revealed that 1-Iodobicyclo[1.1.1]pentane reacts cleanly with t-butyllithium by a metal-halogen exchange process (Della & Taylor, 1991).

  • The microwave spectrum, structure, and quadrupole coupling constant of 1-chlorobicyclo[1.1.1.]pentane were observed and deduced, providing detailed structural parameters essential for understanding the chemical behavior of related molecules (Cox & Harmony, 1970).

  • The reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide in various solvents, including methanol, showed the formation of various compounds depending on the reaction conditions (Баева, Нугуманов, Гатауллин, & Фатыхов, 2020).

properties

IUPAC Name

(3-chloro-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYZFSSOCBFEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 2
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 3
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 4
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 5
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 6
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol

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